molecular formula C15H17ClN4O B6010741 2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone

2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone

Cat. No. B6010741
M. Wt: 304.77 g/mol
InChI Key: UXKJDTLACPLWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone, commonly known as CP-122,721, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

CP-122,721 acts as a selective antagonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. The 5-HT2A receptor is involved in the regulation of serotonin release and is a target for many psychiatric drugs. CP-122,721 binds to the 5-HT2A receptor and blocks its activity, leading to a decrease in serotonin release. This mechanism of action is believed to be responsible for the anxiolytic and anti-depressant effects of CP-122,721.
Biochemical and Physiological Effects:
CP-122,721 has been shown to have anxiolytic and anti-depressant effects in animal models. It has also been shown to reduce drug-seeking behavior in rats, suggesting its potential use in the treatment of drug addiction. CP-122,721 has been found to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is a brain region involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

CP-122,721 is a relatively selective antagonist of the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various psychiatric disorders. However, like many other drugs, CP-122,721 has limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability. These limitations can make it difficult to administer CP-122,721 in animal models, and may limit its potential use in clinical trials.

Future Directions

There are several future directions for the study of CP-122,721. One potential direction is to investigate its potential use in the treatment of drug addiction and withdrawal symptoms. Another direction is to explore its mechanism of action in greater detail, particularly its effects on other neurotransmitter systems such as dopamine and norepinephrine. Additionally, further research is needed to optimize the pharmacokinetic properties of CP-122,721 to improve its efficacy and potential use in clinical trials.
Conclusion:
In conclusion, CP-122,721 is a promising compound that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. Its selective antagonism of the 5-HT2A receptor makes it a useful tool for studying the role of this receptor in psychiatric disorders. However, further research is needed to optimize its pharmacokinetic properties and explore its potential use in the treatment of drug addiction and withdrawal symptoms.

Synthesis Methods

CP-122,721 can be synthesized through a multi-step process starting from 4-chlorobenzaldehyde and 1-piperazine. The first step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-(4-chlorophenyl)-3-buten-2-one. This intermediate is then reacted with 1-piperazine in the presence of sodium ethoxide to form CP-122,721.

Scientific Research Applications

CP-122,721 has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and anti-depressant effects in preclinical studies. CP-122,721 has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-11-10-14(21)18-15(17-11)20-8-6-19(7-9-20)13-4-2-12(16)3-5-13/h2-5,10H,6-9H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKJDTLACPLWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.